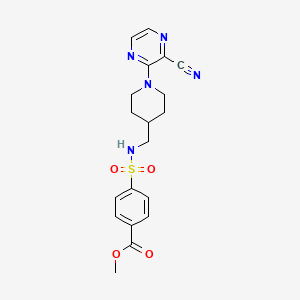

methyl 4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4S/c1-28-19(25)15-2-4-16(5-3-15)29(26,27)23-13-14-6-10-24(11-7-14)18-17(12-20)21-8-9-22-18/h2-5,8-9,14,23H,6-7,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPSJXIIVUTZIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate typically involves multiple steps, including the formation of the piperidine and pyrazine rings, followed by their coupling and subsequent functionalization. Common synthetic routes may involve:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Formation of the Pyrazine Ring: This often involves condensation reactions of diamines with diketones.

Coupling Reactions: The piperidine and pyrazine rings are coupled using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate has several applications in scientific research:

Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly for its piperidine and pyrazine moieties which are common in drug molecules.

Biological Studies: The compound can be used to study the interactions of sulfonamide and ester groups with biological targets.

Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular mechanisms.

Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The piperidine and pyrazine rings may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.

Pyrazine Derivatives: Compounds like pyrazinamide are structurally similar and used in medicinal chemistry.

Benzoate Esters: Methyl benzoate and ethyl benzoate are simpler esters with related chemical properties.

Uniqueness

Methyl 4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate is unique due to its combination of piperidine, pyrazine, and benzoate ester functionalities, which confer distinct pharmacological and chemical properties.

Biological Activity

Methyl 4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that has attracted attention for its potential biological activities. Its unique structural features, including a piperidine ring, a cyanopyrazine moiety, and a sulfamoyl group, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of methyl 4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate is with a molecular weight of approximately 389.48 g/mol. The compound's structure includes:

- Piperidine Ring : Known for its role in various biological activities.

- Cyanopyrazine Moiety : Suggests potential interactions with neurological targets.

- Sulfamoyl Group : Commonly associated with enzyme inhibition.

Antagonistic Effects

Research indicates that compounds similar to methyl 4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate exhibit significant antagonistic effects on muscarinic receptors, particularly M4 receptors. This interaction can modulate neurotransmitter signaling pathways, making it relevant for treating neurological disorders such as Alzheimer's disease and schizophrenia.

Enzyme Inhibition

In vitro studies have demonstrated that this compound may inhibit key enzymes involved in neurodegenerative processes. For instance, it has shown potential inhibition of acetylcholinesterase and butyrylcholinesterase, which are critical in cholinergic signaling and have implications in cognitive functions.

Cancer Therapeutics

The sulfonamide group in the compound is notable for its potential as a carbonic anhydrase inhibitor (CAIX), which is overexpressed in various solid tumors. Compounds with similar structures have been designed to selectively inhibit CAIX, potentially offering therapeutic benefits in cancer treatment . The binding affinity of related compounds has been reported to be extremely high, indicating a promising avenue for drug development targeting tumor microenvironments.

Table 1: Summary of Biological Activities

Case Study: Neurological Effects

A study investigating the effects of similar compounds on neurological pathways found that antagonism at muscarinic receptors could lead to altered signaling that mitigates symptoms associated with neurodegenerative diseases. These findings underscore the importance of further research into the pharmacodynamics of methyl 4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate.

The mechanism by which methyl 4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate exerts its biological effects likely involves:

- Receptor Binding : Interaction with muscarinic receptors alters neurotransmitter release.

- Enzyme Inhibition : Binding to acetylcholinesterase leads to increased acetylcholine levels.

- Tumor Microenvironment Modulation : Inhibition of CAIX may alter pH levels in tumors, affecting tumor growth and metastasis.

Q & A

Basic: What are the key synthetic routes for preparing methyl 4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate?

Methodological Answer:

The synthesis involves three critical steps:

Pyrazine Ring Formation : Condensation of 2,3-diaminopyrazine with aldehydes/ketones under reflux conditions (e.g., acetonitrile, 80°C) to introduce the 3-cyano group .

Piperidine Functionalization : Alkylation of the piperidine ring at the 4-position using bromomethyl intermediates, often requiring anhydrous conditions and catalysts like KCO .

Sulfamoyl Linkage : Coupling the piperidine intermediate with methyl 4-(chlorosulfonyl)benzoate via nucleophilic substitution. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio) and using polar aprotic solvents (e.g., DMF) .

Key Data : Typical yields range from 45–65%, with purity confirmed via HPLC (>95%) .

Basic: How is the structural confirmation of this compound achieved in academic research?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., sulfonamide NH at δ 8.2–8.5 ppm, pyrazine C≡N at δ 115–120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]) with <2 ppm error .

- X-ray Crystallography : For unambiguous conformation analysis, SHELX software refines crystal structures, resolving bond angles (e.g., piperidine chair conformation) .

Basic: What preliminary biological screening approaches are used to assess its activity?

Methodological Answer:

Initial screening focuses on:

- Kinase Inhibition Assays : Fluorescence-based assays (e.g., ADP-Glo™) test inhibition of CHK1 (IC values compared to reference inhibitors like SB-235753) .

- Cytotoxicity Profiling : MTT assays in cancer cell lines (e.g., Karpas-422) at 1–100 μM concentrations, with EC calculations .

- Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with DNA repair proteins (e.g., PARP1) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound?

Methodological Answer:

SAR strategies include:

- Core Modifications : Replacing pyrazine with pyridine (as in N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl) analogs) to assess impact on CHK1 selectivity .

- Functional Group Variation : Substituting methanesulfonamide with ethanesulfonamide to evaluate solubility and binding entropy via isothermal titration calorimetry (ITC) .

- Bioisosteric Replacements : Introducing isobutyramide groups (as in related compounds) to enhance metabolic stability, monitored via microsomal assays .

Data Table :

| Modification | CHK1 IC (nM) | Solubility (μg/mL) |

|---|---|---|

| Parent Compound | 12.3 ± 1.5 | 8.2 |

| Pyridine Analog | 45.6 ± 3.2 | 15.7 |

| Ethanesulfonamide | 9.8 ± 0.9 | 5.4 |

Advanced: What computational methods resolve contradictions in binding data between kinase and receptor targets?

Methodological Answer:

Contradictions (e.g., kinase vs. GPCR activity) are addressed via:

- Molecular Dynamics (MD) Simulations : 100-ns simulations in explicit solvent (e.g., TIP3P water) to compare binding stability at CHK1 vs. serotonin receptors .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for mutations (e.g., piperidine N-methylation) to identify selective interactions .

- Docking Validation : Cross-verification using Glide (Schrödinger) and AutoDock Vina to minimize false positives .

Advanced: How are analytical challenges in reaction monitoring addressed during synthesis?

Methodological Answer:

- Real-Time HPLC-MS : In-line monitoring of intermediates (e.g., piperidin-4-ylmethylamine) with C18 columns and 0.1% formic acid mobile phase .

- Reaction Kinetics : Pseudo-first-order rate constants (k) derived via UV-Vis spectroscopy (λ = 254 nm) for sulfamoyl coupling steps .

- Impurity Profiling : LC-QTOF identifies side products (e.g., over-alkylated species) with mass accuracy <5 ppm .

Advanced: What strategies mitigate off-target effects in in vivo models?

Methodological Answer:

- Proteome-Wide Screening : Affinity chromatography using immobilized compound to identify off-target binders, validated by Western blot .

- Metabolite Identification : LC-MS/MS detects reactive metabolites (e.g., glutathione adducts) in liver microsomes .

- Dose Escalation Studies : MTD (maximum tolerated dose) determination in murine models (e.g., BALB/c) with histopathology analysis .

Advanced: How are crystallographic data discrepancies resolved for polymorphic forms?

Methodological Answer:

- Powder XRD : Rietveld refinement distinguishes polymorphs (e.g., Form I vs. Form II) by comparing experimental and simulated patterns .

- Thermal Analysis : DSC identifies melting points (e.g., 187–190°C for Form I vs. 173–175°C for Form II) .

- Hirshfeld Surface Analysis : CrystalExplorer visualizes intermolecular interactions (e.g., sulfonamide H-bonding) to validate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.